5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

Organic Synthesis Reagent Handling Process Chemistry

Choose 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 174485-72-4) for your next synthesis: this alpha-isomer avoids SO2 extrusion issues common to beta-isomers, ensuring higher yields in sulfonamide bond formation. The 5-CF3 group enhances electrophilicity for efficient reactions with amines. Ideal for medicinal chemistry and agrochemical intermediate production. Solid form enables precise automated dispensing.

Molecular Formula C6H3ClF3NO2S
Molecular Weight 245.61 g/mol
CAS No. 174485-72-4
Cat. No. B023077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
CAS174485-72-4
Synonyms5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride; 
Molecular FormulaC6H3ClF3NO2S
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H
InChIKeyMRIFFPWOMKLYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride (CAS 174485-72-4): Core Properties and Procurement Data


5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 174485-72-4) is a heteroaromatic sulfonyl chloride featuring a trifluoromethyl group at the 5-position and a sulfonyl chloride group at the 2-position of the pyridine ring. Its molecular formula is C6H3ClF3NO2S, with a molecular weight of 245.61 g/mol . The compound is a solid at room temperature with a reported melting point of 50-52°C . It is highly reactive towards nucleophiles due to the electrophilic sulfonyl chloride group . Commercially, it is available as a 95% purity solid or as a 10% (w/v) solution in benzene [1]. The compound is temperature and moisture sensitive, requiring storage at -20°C under an inert atmosphere [1].

Why Generic 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride Substitution Fails: Positional Isomers and Reactivity Divergence


Within the class of trifluoromethylpyridine sulfonyl chlorides, simple substitution based solely on molecular formula or nominal reactivity is not feasible. The position of the trifluoromethyl group relative to the sulfonyl chloride moiety critically dictates electronic properties, steric environment, and, consequently, reactivity and stability profiles. A recent comprehensive study of over 200 heteroaromatic sulfonyl halides established distinct decomposition pathways for alpha-, beta-, and gamma-isomers [1]. Specifically, alpha- and gamma-isomers (like the target compound, with the sulfonyl chloride at the 2-position relative to the ring nitrogen) are prone to formal SO2 extrusion, while beta-isomers primarily undergo hydrolysis [1]. Furthermore, the trifluoromethyl group's position influences the electrophilicity of the sulfonyl chloride . Therefore, the choice of a specific isomer, such as 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, is a critical decision point in synthesis design, directly impacting reaction success, yield, and the stability of the reagent itself.

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Quantifiable Differentiation from Positional Isomers and Analogs


Physical Form and Handling: A Solid Reagent with Defined Melting Point vs. Liquid or Low-Melting Analogs

The target compound, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, is a solid with a reported melting point of 50-52°C . This physical state contrasts with the 3-positional isomer, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, for which a melting point is not readily reported in standard vendor datasheets, often suggesting it is a liquid or low-melting solid at ambient conditions . The solid nature of the target compound offers tangible advantages in weighing accuracy, storage stability, and ease of handling, particularly in automated synthesis platforms and process-scale operations where precise solid dispensing is preferred over liquid aliquoting of reactive sulfonyl chlorides.

Organic Synthesis Reagent Handling Process Chemistry

Stability Profile: Alpha-Isomer SO2 Extrusion Pathway vs. Beta-Isomer Hydrolysis

A large-scale stability study of heteroaromatic sulfonyl chlorides classified decomposition pathways based on the position of the sulfonyl chloride group relative to the ring nitrogen [1]. Compounds with the sulfonyl chloride at the 2-position (alpha to nitrogen), such as 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, are prone to formal SO2 extrusion [1]. In contrast, 3-pyridinesulfonyl chlorides (beta-isomers) primarily undergo hydrolysis by trace water [1]. This mechanistic distinction is critical for storage and reaction planning. While specific kinetic data for this exact compound is not provided in the preprint, the class-level inference is strong and supported by data from over 200 compounds.

Reagent Stability Heterocyclic Chemistry Synthetic Planning

Electrophilicity Enhancement: Trifluoromethyl Substitution vs. Non-Fluorinated Pyridine-2-sulfonyl Chloride

The presence of the trifluoromethyl group at the 5-position of the pyridine ring significantly enhances the electrophilicity of the sulfonyl chloride moiety compared to the unsubstituted pyridine-2-sulfonyl chloride . This is attributed to the strong electron-withdrawing inductive effect (-I) of the CF3 group, which increases the partial positive charge on the sulfur atom. While direct comparative kinetic data (e.g., relative rates of aminolysis) are not available in the open literature for this specific pair, this electronic effect is a well-established principle in physical organic chemistry and is a key driver for the use of fluorinated building blocks in drug discovery to modulate reactivity and metabolic stability.

Reactivity Electrophilic Sulfonylation Medicinal Chemistry

Validated Application in Pharmaceutical Synthesis: A Documented Intermediate for PNU-140690

The compound has been explicitly used as a key sulfonylating agent in a reported synthetic route for the pharmaceutical intermediate PNU-140690 [1]. In this specific step, the compound (designated as intermediate XIII) is reacted with a free amine (XII) in a pyridine/dichloromethane mixture [1]. This documented use in a multi-step synthesis of a pharmacologically relevant target provides a concrete, validated application that distinguishes it from less-characterized analogs. While yield data for this specific sulfonylation step is not provided in the referenced abstract, the inclusion in a published synthesis route underscores its proven utility and reliability in a complex reaction sequence.

Pharmaceutical Synthesis Process Chemistry Sulfonylation

Best Research and Industrial Applications for 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride Based on Quantifiable Differentiation


Synthesis of Sulfonamide-Containing Drug Candidates Requiring Enhanced Lipophilicity and Metabolic Stability

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating efficient sulfonamide bond formation with amines [1]. This is particularly valuable in medicinal chemistry for introducing a sulfonamide moiety that benefits from increased lipophilicity and metabolic stability imparted by the CF3 group. The compound's documented use in the synthesis of a complex pharmaceutical intermediate (PNU-140690) validates its applicability in demanding, multi-step syntheses where reliable reactivity and compatibility with other functional groups are essential.

Agrochemical Intermediate for Trifluoromethylpyridine-Containing Herbicides

Trifluoromethylpyridines are a key structural motif in numerous modern agrochemicals, particularly herbicides [1]. This sulfonyl chloride serves as a versatile building block for introducing a 5-trifluoromethylpyridin-2-yl sulfonyl group into larger molecular architectures. Its solid physical form offers practical advantages in process-scale synthesis, including easier handling and more accurate dosing compared to liquid analogs. The established stability profile of alpha-isomeric pyridine sulfonyl chlorides [2] informs proper storage and handling protocols to ensure reagent integrity in an industrial setting.

Development of PPARβ/δ Antagonists as Research Tools and Therapeutic Leads

Research has identified 5-trifluoromethyl-2-sulfonylpyridine as a core structural component of potent and selective PPARβ/δ antagonists, such as GSK3787 [1]. The sulfonyl chloride is a crucial precursor for synthesizing these antagonists, which are valuable tools for investigating PPARβ/δ biology and have potential therapeutic applications in metabolic diseases and oncology. The ability to modify the selectivity profile of these antagonists by structural variation [1] underscores the importance of a reliable source of this specific building block for structure-activity relationship (SAR) studies.

Synthesis of Stable Heteroaromatic Sulfonamides and Sulfonates

The compound is a highly reactive electrophile suitable for the preparation of a wide range of sulfonamides and sulfonates [1]. Its solid state and defined melting point make it particularly well-suited for use in automated parallel synthesis and high-throughput experimentation platforms, where precise solid dispensing is critical for reproducibility. The understanding of its primary decomposition pathway (SO2 extrusion) [2] allows chemists to design reactions that minimize side-product formation, thereby improving yield and purity of the desired sulfonylated products.

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